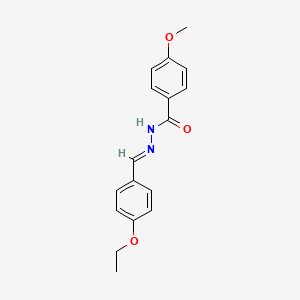

![molecular formula C18H28N6O2 B5571555 2-(cyclopropylmethyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5571555.png)

2-(cyclopropylmethyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- The synthesis of diazaspiro[5.5]undecane derivatives involves base-promoted double Michael addition reactions, as demonstrated in the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones via cascade cyclization (Islam et al., 2017). This method is highly efficient, yielding diazaspiro[5.5]undecane derivatives with excellent yields.

Molecular Structure Analysis

- The molecular structure of related compounds like 3,9-Bis(dicyanomethylene)-2,4,8,10-tetrathiaspiro[5.5]undecane reveals a spiro-annulated structure with twofold symmetry, formed by two equal push-pull ethylene units (Zhou et al., 2001). This structure includes electron donors and acceptors, resulting in strong intermolecular interactions.

Chemical Reactions and Properties

- In a related study, the aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile showed the formation of 7-alkyl-2,4-dioxo-3,7-diazaspiro derivatives, illustrating the reactivity of the azaspiro[5.5]undecane ring system (Khrustaleva et al., 2018).

Physical Properties Analysis

- The crystal structure of compounds in this class often shows that components like the cyclohexanone unit prefer a chair conformation, and the molecules are connected via hydrogen bonding to form extended structures (Yuan et al., 2017).

Chemical Properties Analysis

- The reaction of cyclohexanone with derivatives in this category, such as 2-aminopropene-1,1,3-tricarbonitrile, leads to the formation of compounds like 2,4-diamino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile, indicating the versatility in chemical properties (Kurskova et al., 2021).

科学的研究の応用

Synthesis and Structural Elucidation

A new methodology for synthesizing diazaspiro[5.5]undecane derivatives was developed, demonstrating the compound's utility in creating various spiro-heterocyclic derivatives. This synthesis leverages the base-promoted [5+1] double Michael addition reaction, yielding products with high efficiency and elucidating their structures via NMR and X-ray crystallography techniques (Islam et al., 2017).

Catalytic Synthesis of Nitrogen-containing Heterocycles

Another study focused on the catalyst-free synthesis of nitrogen-containing spiro heterocycles through a [5+1] double Michael addition reaction. This process efficiently generates 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and related compounds, underscoring the compound's versatility in facilitating rapid and high-yield reactions without the need for a catalyst (Aggarwal et al., 2014).

Material Science Applications

In material science, the synthesis of 3,9-bis(dicyanomethylene)-2,4,8,10-tetrathiaspiro[5.5]undecane showcased the compound's potential as an organic molecular electronic material. The study detailed the formation of a spiro-annulated structure with significant intermolecular interactions, hinting at its applications in electronic materials and devices (Zhou et al., 2001).

Anticonvulsant Profiles

Further emphasizing its pharmacological relevance, research on the anticonvulsant profiles of certain diazaspiro[5.5]undecane derivatives revealed their potent anticonvulsant activities. This study not only highlights the compound's importance in medicinal chemistry but also its potential in developing new anticonvulsant drugs (Aboul-Enein et al., 2014).

特性

IUPAC Name |

2-(cyclopropylmethyl)-8-[4-(tetrazol-1-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N6O2/c25-16(3-1-10-24-14-19-20-21-24)22-9-2-7-18(12-22)8-6-17(26)23(13-18)11-15-4-5-15/h14-15H,1-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAIVGNXAJYACW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC(=O)N(C2)CC3CC3)CN(C1)C(=O)CCCN4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopropylmethyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5571472.png)

![1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5571473.png)

![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5571484.png)

![2-methyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571503.png)

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-(4-ethoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571509.png)

![4-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5571510.png)

![3-ethyl-8-(2-phenoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571523.png)

![(1S*,5R*)-3-[(3-ethyl-5-isoxazolyl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571534.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(6-methoxy-4-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571550.png)

![8-tert-butyl-2-(4-chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5571558.png)

![4-{4-[4-(diphenylacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5571565.png)